Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Description
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a pyridin-2(1H)-one derivative characterized by a 1,2-dihydropyridine core substituted with a methyl ester at the 3-position, a 2-oxoethyl group at the 1-position, and a 4-chlorophenyl moiety. Pyridin-2(1H)-one derivatives are widely studied for their antioxidant, antimicrobial, and pharmacological properties due to their structural similarity to bioactive natural products and synthetic drugs .
For example, compounds with 4-bromophenyl or 4-methoxyphenyl substituents are synthesized via condensation of substituted benzaldehydes with ethyl cyanoacetate and ammonium acetate .
Properties
IUPAC Name |
methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-15(20)12-3-2-8-17(14(12)19)9-13(18)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTORGBMGZNPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization and subsequent esterification to yield the final product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity
- 4-Bromophenyl analogs (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile): Exhibited 79.05% radical scavenging activity at 12 ppm, nearing ascorbic acid’s efficacy (82.71%) .
- Hypothetical 4-chlorophenyl derivative: Chlorine’s intermediate electronegativity (vs.
Antimicrobial Activity
All tested pyridinone derivatives displayed moderate inhibition against Staphylococcus aureus and Escherichia coli. The 4-bromophenyl analog’s larger atomic radius may improve membrane penetration compared to 4-chlorophenyl, but this requires experimental validation .
Physicochemical and Structural Properties
Molecular Docking and Binding Affinity
Docking studies of 4-bromophenyl analogs revealed strong binding to bacterial proteins (e.g., E. coli dihydrofolate reductase), with affinity correlating to experimental MIC values . The target compound’s 4-chlorophenyl group and methyl ester could modulate binding through:
- Hydrophobic interactions : Enhanced by the chlorophenyl moiety.
- Hydrogen bonding : The 2-oxoethyl group may act as a hydrogen bond acceptor.
Biological Activity
Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate, often referred to by its CAS number 339024-57-6, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyridine ring, an ester group, and a chlorophenyl moiety, which contribute to its diverse pharmacological properties.
- Molecular Formula : C15H12ClNO4
- Molar Mass : 305.71 g/mol
- CAS Number : 339024-57-6
The compound's structural complexity allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can modify its biological activity and enhance its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory and cancerous processes.
Pharmacological Applications
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
- Anticancer Activity : There is ongoing research into the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. Its structural features may allow it to interact with cellular pathways that regulate cell proliferation and survival.
- Enzyme Inhibition : The compound has been investigated for its capacity to inhibit enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in drug design.
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
Study 2: Anticancer Potential
In vitro studies using cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The results indicated a potential pathway involving mitochondrial dysfunction and activation of caspases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(4-chlorophenyl)acetate | Similar structure without pyridine | Moderate anti-inflammatory |
| Ethyl 4-chlorophenylacetate | Different ester group | Limited anticancer activity |
| 4-Chlorobenzaldehyde | Precursor | No significant biological activity |
This compound stands out due to its unique combination of functional groups that confer specific reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
